2-(3-Chlorophenyl)-3-oxopentanenitrile
Description
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 |
InChI Key |
UEDUVULOZVQAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chlorophenyl 3 Oxopentanenitrile and Analogous β Keto Nitrile Derivatives
Claisen-Type Condensations for β-Keto Nitrile Formation
The Claisen condensation is a foundational carbon-carbon bond-forming reaction that unites an ester with another carbonyl compound, such as a nitrile, in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com This transformation is a highly effective method for synthesizing β-keto nitriles, where the nitrile group serves as the acidic proton donor (enolate precursor) and the ester acts as the acylating agent. organic-chemistry.org
The synthesis of 2-(3-Chlorophenyl)-3-oxopentanenitrile via a Claisen-type condensation involves the reaction between 3-chlorophenylacetonitrile and an appropriate propionylating agent, typically an ester like ethyl propionate (B1217596). The reaction is mediated by a strong base.
The general mechanism proceeds as follows:
Deprotonation: A strong base abstracts the acidic α-proton from 3-chlorophenylacetonitrile, creating a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl propionate.
Elimination: The tetrahedral intermediate formed collapses, eliminating the ethoxide leaving group to yield the final β-keto nitrile product. libretexts.org
The driving force for this reaction is the formation of a highly stabilized enolate of the β-keto nitrile product, which is more acidic than the starting nitrile, thus requiring a stoichiometric amount of base. wikipedia.orgmasterorganicchemistry.com
Table 1: Reactants for Claisen-Type Synthesis of this compound
| Role | Compound Name | Formula |
| Nitrile (Enolate Precursor) | 3-Chlorophenylacetonitrile | C₈H₆ClN |
| Ester (Acylating Agent) | Ethyl propionate | C₅H₁₀O₂ |
| Base | Sodium ethoxide | C₂H₅NaO |
Optimizing the Claisen condensation for β-keto nitrile synthesis is critical for maximizing yield and minimizing side reactions. Key parameters include the choice of base, solvent, and temperature.
Base Selection: The base must be strong enough to deprotonate the α-carbon of the nitrile but should not cause unwanted side reactions like saponification of the ester. libretexts.org Alkoxides such as sodium ethoxide or sodium methoxide (B1231860) are commonly used. organic-chemistry.orgyoutube.com To prevent transesterification, the alkoxide base should ideally match the alcohol portion of the ester reactant. wikipedia.orglibretexts.org For higher yields, stronger bases like sodium amide or sodium hydride may be employed. organic-chemistry.org
Stoichiometry: A full equivalent of the base is necessary because the resulting β-keto nitrile is significantly more acidic than the starting materials. The base deprotonates the product, shifting the equilibrium and driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org
Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent the base from being quenched by water. Gentle heating or refluxing may be required to ensure the reaction proceeds at a reasonable rate. youtube.com
The Claisen-type condensation is a versatile method applicable to a range of substituted phenylacetonitriles and esters, allowing for the synthesis of various analogous β-keto nitriles. For instance, the synthesis of the isomeric 2-(4-chlorophenyl)-3-oxopentanenitrile is achieved by reacting 4-chlorophenylacetonitrile with ethyl propionate in the presence of sodium methoxide. youtube.com A patented process describes the synthesis of another analog, 4,4-dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile, using 4-chlorobenzyl cyanide and methyl pivalate (B1233124) with sodium hydride as the base. google.com
Table 2: Examples of Synthesized Chlorophenyl-Substituted β-Keto Nitriles
| Product Name | Nitrile Reactant | Ester Reactant | Base | Reference |
| 2-(4-Chlorophenyl)-3-oxopentanenitrile | 4-Chlorophenylacetonitrile | Ethyl propionate | Sodium methoxide | youtube.com |
| 4,4-Dimethyl-2-(4-chlorophenyl)-3-oxopentanenitrile | 4-Chlorobenzyl cyanide | Methyl pivalate | Sodium hydride | google.com |
| 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile | 3-Chlorophenylacetonitrile | Methyl isobutyrate | Not specified | nih.gov |
Radical Functionalization Approaches to Substituted Nitriles
Radical functionalization offers an alternative to traditional ionic pathways for the synthesis and modification of nitriles. These methods involve the generation of radical intermediates, which can participate in a variety of bond-forming reactions. acs.org The cyano group can act as a radical acceptor or be present on a molecule undergoing radical transformation. rsc.org
Radical addition reactions provide a powerful tool for constructing complex molecules by forming new carbon-carbon bonds. A common strategy involves the generation of a carbon-centered radical which then adds across an unsaturated bond, such as an alkene or alkyne. acs.org
In the context of nitrile synthesis, an α-cyanoalkyl radical can be generated and subsequently added to an alkene. acs.org The mechanism generally involves three steps:
Initiation: A radical initiator (e.g., a peroxide) generates the initial radical species.
Propagation: The initiator radical abstracts a hydrogen atom from the α-position of an alkyl nitrile, forming a resonance-stabilized α-cyanoalkyl radical. This radical then adds to the double bond of an unsaturated substrate. The resulting adduct radical can then abstract a hydrogen atom from another molecule to propagate the chain.
Termination: Two radical species combine to end the chain reaction.
This approach allows for the hydrocyanoalkylation of alkenes, providing access to functionalized nitriles. acs.org
Modern synthetic chemistry has increasingly embraced metal-free and photoredox catalysis to generate radicals under mild conditions, avoiding the use of stoichiometric amounts of harsh reagents. acs.orgacs.org
Photoredox Catalysis: This technique uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. acs.orgmanchester.ac.uk For example, organic dyes like 4CzIPN can be used to create metal-free catalytic systems. acs.orgresearchgate.net This method enables transformations that would be challenging under traditional thermal conditions. acs.org
Metal-Free Approaches: In some cases, radical reactions can be initiated without any metal or photocatalyst, using reagents like peroxides under thermal conditions to generate the necessary radical intermediates. acs.org These methods are advantageous for their simplicity and cost-effectiveness, contributing to greener synthetic protocols.
These catalytic strategies have expanded the scope of radical reactions, enabling the synthesis of diverse functionalized nitriles through processes like radical dehalogenations, deoxygenative couplings, and additions to unsaturated systems. acs.orgacs.org
Mechanistic Considerations of Cyanomethyl Radical Intermediates
The cyanomethyl radical (•CH₂CN) is a significant intermediate in the synthesis of cyano-containing compounds. Its formation is typically achieved under metal-free conditions, often using acetonitrile (B52724) as the cyanomethyl source. scispace.com A common method involves the thermal homolytic scission of an initiator, such as tert-butyl peroxybenzoate (TBPB), at elevated temperatures. This process generates benzoate (B1203000) and tert-butoxy (B1229062) radicals. encyclopedia.pub
Once formed, the electrophilic cyanomethyl radical can participate in various transformations. A key reaction is its addition to electron-rich substrates like alkenes and alkynes. scispace.comnih.gov For instance, the radical can attack an alkyne, leading to an alkenyl radical intermediate, which can then undergo further reactions such as intramolecular cyclization to form more complex structures. scispace.com The existence of these radical intermediates has been substantiated through trapping experiments using inhibitors like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which confirms the free-radical nature of the process. acs.org Recent studies have also employed mass spectrometry to detect and identify radical intermediates in photochemical cyanomethylation, further elucidating the reaction mechanism. nih.gov
Table 1: Methods for Generating Cyanomethyl Radicals
| Precursor | Initiator/Catalyst | Conditions | Reference |
|---|---|---|---|
| Acetonitrile | tert-Butyl peroxybenzoate (TBPB) | Thermal (heating) | encyclopedia.pub |
| Acetonitrile | Silver(I) salts | Thermal (heating) | acs.org |
| Acetonitrile | Ru complex | Photochemical | nih.gov |
Michael Addition Reactions in C-C Bond Formation
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis. wikipedia.org The reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com The thermodynamic driving force for this reaction is significant, as it involves the replacement of a relatively weak carbon-carbon pi bond with a much stronger carbon-carbon sigma bond. libretexts.org
The general mechanism proceeds in three primary steps:
Deprotonation: A base removes an acidic proton from the Michael donor to form a stabilized nucleophile, typically an enolate. masterorganicchemistry.com
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor, forming a new C-C bond and a new enolate intermediate. masterorganicchemistry.comlibretexts.org
Protonation: The newly formed enolate is protonated, often by the solvent or a mild acid, to yield the final neutral adduct. masterorganicchemistry.com
This reaction is exceptionally versatile, accommodating a wide range of donors (e.g., β-diketones, malonic esters, β-keto nitriles) and acceptors (e.g., α,β-unsaturated ketones, aldehydes, esters, and nitriles). libretexts.orgpressbooks.pub
Regioselectivity and Diastereoselectivity in Michael Additions
A critical aspect of the Michael addition is its regioselectivity. Nucleophilic attack can theoretically occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). rsc.org For Michael reactions, the 1,4-addition pathway is dominant, particularly with soft, resonance-stabilized nucleophiles like the enolates derived from β-keto nitriles. youtube.com The electronic properties of the Michael acceptor play a crucial role in directing the nucleophilic attack to the β-position. researchgate.net
When the Michael addition creates new stereogenic centers, controlling the diastereoselectivity becomes paramount. The reaction can produce diastereomeric products, and achieving high selectivity is a significant synthetic challenge. nih.gov Several strategies have been developed to influence the stereochemical outcome:
Catalyst Control: Chiral catalysts can create ordered transition states that favor the formation of one diastereomer over another. nih.gov
Substrate Control: The inherent structure of the nucleophile and electrophile can create steric hindrance that directs the approach of the reactants, leading to a preferred stereoisomer. researchgate.net
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if one diastereomer of the product is significantly more crystalline, it will precipitate from the reaction mixture. This shifts the equilibrium between the diastereomers (which can be interconverted via epimerization of the acidic α-proton) towards the less soluble, crystalline product, leading to a high diastereomeric ratio in the isolated solid. nih.govnsf.gov
Utilization of Carbanions from β-Keto Nitriles as Nucleophiles
β-Keto nitriles are particularly effective Michael donors. libretexts.orglibretexts.org The methylene (B1212753) protons located between the ketone and nitrile groups (the α-protons) are significantly acidic. This heightened acidity is due to the ability of both the carbonyl and the cyano groups to stabilize the resulting carbanion (enolate) through resonance and inductive effects. researchgate.net
Upon treatment with a suitable base (e.g., sodium ethoxide, potassium hydroxide), a β-keto nitrile is readily deprotonated to form a doubly stabilized enolate. masterorganicchemistry.comlibretexts.org This enolate is an excellent soft nucleophile, making it ideal for participating in conjugate addition reactions with a wide array of Michael acceptors. wikipedia.org The stability of the carbanion ensures that the equilibrium lies in favor of its formation, facilitating the subsequent C-C bond-forming step under mild conditions. libretexts.org
Formation of Polyfunctionalized Adducts
The Michael addition of a β-keto nitrile to an α,β-unsaturated acceptor results in the formation of a highly functionalized adduct. wikipedia.org For example, the reaction between a β-keto nitrile and an enone produces a product that contains a 1,5-dicarbonyl moiety as well as a nitrile group. These polyfunctionalized molecules are extremely valuable synthetic intermediates. nih.gov
The presence of multiple reactive sites allows for a wide range of subsequent transformations. The ketone and nitrile functionalities can be independently or sequentially modified to build molecular complexity rapidly. For example, the ketone can undergo reduction or olefination, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes the Michael adducts derived from β-keto nitriles powerful building blocks for the synthesis of complex organic molecules, including various heterocyclic compounds like pyridines and pyrimidines. nih.gov
Exploration of Novel Catalyst Systems for Synthesis
Modern organic synthesis increasingly focuses on the development of efficient, selective, and sustainable catalytic systems. For the preparation of β-keto nitriles and related compounds, research has moved beyond traditional stoichiometric bases towards advanced catalytic methods, including the use of transition metals and heterogeneous catalysts. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed and rhodium-catalyzed additions of organoboron reagents to dinitriles have emerged as powerful methods for synthesizing β-keto nitriles with excellent functional group tolerance. organic-chemistry.orgresearchgate.net
Heterogeneous Catalysis in Related Organic Transformations
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of catalyst recovery, reusability, and purification of the final product. organic-chemistry.org In transformations related to the synthesis of nitriles, heterogeneous systems have shown considerable promise.
For example, platinum nanoparticles supported on graphene oxide have been employed for the aerobic oxidation of alcohols to nitriles in the presence of ammonia. acs.org Similarly, nitrogen-doped carbon-incarcerated iron/copper bimetallic nanoparticles have demonstrated high activity for the aerobic ammoxidation of alcohols to produce nitriles. organic-chemistry.org These catalysts are robust, can be easily separated from the reaction mixture by simple filtration, and often can be reused multiple times with minimal loss of activity, aligning with the principles of green chemistry. acs.org
Table 2: Performance of a Heterogeneous Pt Catalyst in Aerobic Oxidation
| Substrate (Alcohol) | Product (Nitrile) | Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzonitrile | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | >99 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzonitrile | 98 |
| Cinnamyl alcohol | Cinnamonitrile | 94 |
Data derived from studies on platinum-based heterogeneous catalysts for nitrile synthesis. acs.org
Transition Metal Catalysis for β-Keto Nitrile Derivatization
Transition metal catalysis represents a powerful and versatile strategy for the derivatization of β-keto nitriles, including analogs of this compound. These methods facilitate the construction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the structural modification of the β-keto nitrile scaffold. Key approaches include α-arylation, α-alkylation, and directed C-H functionalization, primarily utilizing palladium, nickel, and rhodium catalysts.
The α-position of β-keto nitriles is particularly amenable to functionalization due to the acidity of the α-proton, which is flanked by both the ketone and nitrile groups. This allows for the facile generation of a nucleophilic enolate under basic conditions, which can then be coupled with various electrophiles in the presence of a suitable transition metal catalyst.
α-Arylation and α-Alkylation Reactions:
Palladium-catalyzed α-arylation is a cornerstone of C-C bond formation and has been successfully applied to ketones, esters, amides, and nitriles. nih.govorganic-chemistry.org The general catalytic cycle for the α-arylation of a β-keto nitrile involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.
Transmetalation/Enolate Formation: A base deprotonates the β-keto nitrile at the α-position to form an enolate. This enolate then displaces the halide on the palladium center to form an arylpalladium enolate complex.
Reductive Elimination: The aryl group and the enolate couple, forming the α-arylated β-keto nitrile product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical for the success of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biphenyl-based ligands, have been shown to be highly effective, as they promote both the oxidative addition and the crucial reductive elimination steps. organic-chemistry.org While direct examples for this compound are specific, the methodology has been broadly demonstrated on analogous substrates like cyanoesters and simple ketones, indicating its applicability. organic-chemistry.org For instance, palladium catalysts have been used for the arylation of malonates and cyanoacetates with a range of electron-rich and electron-poor aryl chlorides and bromides. organic-chemistry.org
Nickel catalysts offer a more cost-effective alternative for similar transformations, particularly for α-alkylation reactions. These systems can activate challenging coupling partners, including secondary alcohols, through a "borrowing hydrogen" mechanism.
Directed C-H Functionalization:
A more advanced strategy for derivatization involves the transition metal-catalyzed functionalization of a C-H bond. In a molecule like this compound, the ketone or nitrile group can act as a directing group, positioning a metal catalyst (commonly rhodium or palladium) in proximity to an otherwise unreactive C-H bond on the chlorophenyl ring. This allows for site-selective reactions, such as ortho-alkenylation or ortho-arylation. This approach avoids the need for pre-functionalized substrates (e.g., aryl halides) and offers a highly atom-economical route to complex molecular architectures.
The following table summarizes representative examples of transition metal-catalyzed derivatization reactions on β-keto nitrile analogs and related carbonyl compounds, illustrating the scope of these methodologies.
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl 2-cyanopropanoate | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | NaH, Toluene, 70 °C | Ethyl 2-cyano-2-(4-methylphenyl)propanoate | 98 | J. Org. Chem. 2002, 67, 541-555 |
| 2 | Diethyl malonate | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / (1-Ad)P(t-Bu)₂ | NaOtBu, Toluene, 100 °C | Diethyl (4-nitrophenyl)malonate | 96 | J. Am. Chem. Soc. 2001, 123, 7727-7729 |
| 3 | tert-Butyl propionate | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | NaN(SiMe₃)₂, THF, rt | tert-Butyl 2-(4-cyanophenyl)propanoate | 96 | Org. Lett. 2008, 10, 1549-1552 |
| 4 | 2-Methyl-3-pentanone | 4-Chlorotoluene | Pd(OAc)₂ / Biphenyl-ligand | NaOtBu, Toluene, 100 °C | 2-Methyl-4-(p-tolyl)pentan-3-one | 91 | J. Am. Chem. Soc. 2000, 122, 1360-1370 |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Chlorophenyl 3 Oxopentanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.
¹H NMR Spectroscopic Analysis and Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-(3-Chlorophenyl)-3-oxopentanenitrile reveals distinct signals corresponding to each unique proton environment within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the 3-chlorophenyl group appear as a complex multiplet in the downfield region, generally between δ 7.3 and 7.5 ppm. This complexity arises from the spin-spin coupling between the non-equivalent aromatic protons. The proton attached to the chiral carbon, adjacent to both the nitrile and carbonyl groups, is significantly deshielded and typically appears as a singlet or a narrow multiplet further downfield.
The ethyl group protons give rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group resonate as a triplet, a result of coupling with the adjacent methylene protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (m-chlorophenyl) | ~7.3-7.5 | Multiplet | N/A |
| CH (methine) | Varies | Singlet/Multiplet | N/A |
| CH₂ (methylene) | Varies | Quartet | ~7.0 |
| CH₃ (methyl) | Varies | Triplet | ~7.0 |
¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization
The carbonyl carbon of the ketone group is the most deshielded, typically appearing at a chemical shift (δ) greater than 190 ppm. The carbon of the nitrile group (-C≡N) also resonates in a characteristic downfield region, generally between 115 and 120 ppm.
The aromatic carbons of the 3-chlorophenyl ring exhibit a range of chemical shifts between approximately 125 and 140 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) shows a distinct chemical shift due to the electronegativity of the halogen. The methine carbon, situated between the carbonyl and nitrile groups, is also found in the downfield region, reflecting the electron-withdrawing nature of these adjacent functionalities. The carbons of the ethyl group, being in a more shielded environment, appear at higher field strengths, with the methylene carbon (-CH₂-) resonating at a lower field than the terminal methyl carbon (-CH₃).
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | >190 |
| Aromatic (C-Cl) | ~135 |
| Aromatic (other) | ~125-140 |
| C≡N (nitrile) | ~115-120 |
| CH (methine) | Varies |
| CH₂ (methylene) | Varies |
| CH₃ (methyl) | Varies |
Advanced 2D NMR Techniques for Structural Confirmation
To further corroborate the structural assignments made from one-dimensional NMR data, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, confirming the proposed structure.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a correlation between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon.
Solid-State NMR Spectroscopy for Conformational Studies
While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the conformational properties of the molecule in its crystalline form. ox.ac.uk By analyzing the chemical shifts and quadrupolar coupling constants in the solid state, it is possible to determine the preferred conformation and packing of this compound molecules in the crystal lattice. ox.ac.uk This technique is particularly valuable for understanding intermolecular interactions that may influence the compound's physical and chemical properties. ox.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of particular functional groups, making it an excellent tool for functional group identification.
Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl and Nitrile Stretches)
The Infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent and diagnostic peaks are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.
Carbonyl (C=O) Stretch: The strong absorption band for the ketone carbonyl group typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent groups.
Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic region for nitriles, and its presence is a strong indicator of this functional group.
Other significant absorptions in the IR spectrum include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and C-Cl stretching vibrations.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| Aromatic/Aliphatic C-H | Stretch | ~2850 - 3100 |
Despite a comprehensive search for scholarly articles and scientific data, specific experimental details regarding the high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction of this compound are not available in the public domain.
The search did not yield any dedicated studies presenting HRMS data for the molecular formula confirmation of this specific compound. Similarly, no crystallographic data from single-crystal X-ray diffraction analyses, which would be necessary to describe its solid-state molecular architecture and intermolecular interactions, could be located.
While general information on the techniques of mass spectrometry and X-ray crystallography, as well as data for structurally related compounds, is accessible, the stringent requirement to focus solely on this compound prevents the inclusion of such information.
Therefore, the detailed research findings and data tables requested for the sections on High-Resolution Mass Spectrometry and X-ray Crystallography of this compound cannot be provided at this time.
Tautomeric Equilibria and Structural Dynamics of 2 3 Chlorophenyl 3 Oxopentanenitrile
Keto-Enol Tautomerism in β-Keto Nitrile Systems
The tautomerism in β-keto nitriles involves the interconversion between a ketone-nitrile form (keto tautomer) and an α,β-unsaturated β-hydroxy-nitrile form (enol tautomer). This equilibrium is a dynamic process where a proton migrates from the α-carbon to the carbonyl oxygen, accompanied by a shift of the pi-electrons. Unlike many other β-dicarbonyl compounds, where the enol form can be significantly stabilized by strong intramolecular hydrogen bonds, the linear geometry of the cyano group in β-keto nitriles prevents the formation of a stable six-membered hydrogen-bonded ring. This structural constraint has profound implications for the energetic landscape of the tautomeric forms.
Theoretical calculations on analogous β-keto nitrile systems consistently indicate that the keto tautomer is generally the more stable form in the gas phase. unlp.edu.ar The greater thermodynamic stability of the keto form can be attributed to the inherent strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.
However, the energy difference between the keto and enol forms is often small, allowing for a significant population of the enol tautomer at equilibrium, particularly in solution. The relative energies can be influenced by the electronic nature of the substituents on the aromatic ring. For instance, theoretical studies on related 2-aryl-3-oxobutanenitriles provide insight into the relative stabilities of the possible tautomers.
Table 1: Calculated Relative Energies of Tautomers for Analogous β-Keto Nitriles
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Nitrile-Keto | 0.00 |
| Nitrile-Enol A | 3.53 |
| Ketenimine-Keto | 26.65 |
| Ketenimine-Enol B | 30.12 |
Data derived from theoretical calculations on analogous 2-aryl-3-oxobutanenitriles. The nitrile-keto form is used as the reference with a relative energy of 0 kcal/mol. unlp.edu.ar
As indicated in the table, the nitrile-keto and nitrile-enol tautomers are energetically much more favorable than the corresponding ketenimine forms. Therefore, for practical purposes, the tautomeric equilibrium of 2-(3-Chlorophenyl)-3-oxopentanenitrile is considered to be a two-component system involving the keto and enol forms.
A defining feature that distinguishes the tautomerism of β-keto nitriles from that of other β-dicarbonyl compounds, such as β-diketones or β-keto esters, is the absence of significant intramolecular hydrogen bonding in the enol form. In β-diketones, the enol tautomer is often stabilized by the formation of a quasi-aromatic six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.
In β-keto nitriles, the linear C≡N group prevents the enolic hydroxyl group from forming a sterically favorable intramolecular hydrogen bond with the nitrogen atom. This lack of internal stabilization for the enol form means that its stability is more heavily reliant on other factors such as conjugation, solvent interactions, and the electronic effects of substituents.
Influence of Solvent Polarity and Hydrogen Bonding Capabilities on Tautomeric Ratios
The position of the keto-enol equilibrium is highly sensitive to the surrounding solvent environment. The differential solvation of the keto and enol tautomers can significantly shift the equilibrium from one form to another. Generally, an increase in solvent polarity tends to favor the more polar tautomer.
In the case of β-keto nitriles, the enol form is typically more polar than the keto form. Consequently, polar solvents are expected to stabilize the enol tautomer to a greater extent through dipole-dipole interactions, thereby increasing its population at equilibrium. Experimental studies on analogous 2-aryl-3-oxonitriles have demonstrated this trend. For instance, in non-polar solvents like chloroform (B151607), the keto form is often predominant, while in highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts significantly towards the enol form.
Table 2: Keto-Enol Tautomer Ratios in Various Solvents for an Analogous 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile
| Solvent | Dielectric Constant (ε) | % Keto | % Enol |
|---|---|---|---|
| Chloroform-d (CDCl₃) | 4.8 | High | Low |
| Acetone-d₆ | 20.7 | Moderate | Moderate |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Low | High |
Qualitative trends based on NMR studies of analogous β-keto nitriles. Precise percentages for the target compound are not available. nih.gov
The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role. Protic solvents can form intermolecular hydrogen bonds with both the keto (carbonyl oxygen) and enol (hydroxyl group and nitrile nitrogen) forms, further influencing their relative stabilities.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of the differential solvation of the ground and excited electronic states of a molecule. For tautomeric compounds like this compound, changes in the solvent can alter the tautomeric ratio, which in turn affects the UV-Vis absorption spectrum.
The keto and enol tautomers possess distinct electronic structures and will therefore absorb light at different wavelengths. The keto form typically exhibits a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The enol form, with its extended conjugated system, generally shows a strong π→π* transition at a longer wavelength compared to the keto form. As the solvent polarity changes and shifts the keto-enol equilibrium, the observed UV-Vis spectrum, which is a superposition of the spectra of the individual tautomers, will also change. A shift in the equilibrium towards the enol form in more polar solvents would be expected to lead to an increase in the intensity of the absorption band corresponding to the enol tautomer.
Substituent Effects on Tautomeric Preferences and Equilibrium Shifts
The electronic nature of substituents on the aromatic ring can exert a significant influence on the position of the keto-enol equilibrium. Substituents can alter the relative stabilities of the tautomers by modifying the electron density within the molecule through inductive and resonance effects.
In the case of a chloro substituent, its electron-withdrawing nature is generally considered to stabilize the enol form. This stabilization can be rationalized by considering the effect of the substituent on the acidity of the α-proton in the keto form and on the stability of the conjugated system in the enol form. An electron-withdrawing group increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enolate anion, which is the intermediate in the tautomerization process. Furthermore, the electron-withdrawing group can interact with the extended π-system of the enol, leading to its stabilization. Studies on various β-dicarbonyl compounds have shown that electron-withdrawing substituents tend to favor the enol tautomer. nih.govresearchgate.net Therefore, it is anticipated that the 3-chloro substituent in this compound will contribute to a greater proportion of the enol form at equilibrium compared to an unsubstituted phenyl derivative.
Experimental Methodologies for Characterizing Tautomerism
The characterization of the tautomeric forms of this compound relies on a variety of experimental techniques that can probe the structural and electronic differences between the keto and enol isomers.
Spectroscopic methods are powerful tools for the qualitative and quantitative analysis of tautomeric mixtures in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most definitive methods for studying tautomeric equilibria, as the keto-enol exchange is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
¹H NMR: In the keto form of a related compound, 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile, the proton at the α-carbon (C2) typically appears as a singlet. researchgate.net For this compound, a similar signal would be expected. The enol form, by contrast, would show a characteristic signal for the vinyl proton, and in some cases, a broad signal for the hydroxyl proton, although the latter can be difficult to observe due to exchange with residual water in the solvent. researchgate.net The ethyl group protons would show distinct shifts and multiplicities in the keto and enol forms.
¹³C NMR: The carbon chemical shifts are also highly indicative of the tautomeric form. The keto form is characterized by a signal for the ketone carbonyl carbon (C3) typically in the range of 188-205 ppm. researchgate.netnih.gov The enol form, on the other hand, would show a signal for the enolic carbon (C3) at a higher field, around 155-170 ppm. researchgate.net The chemical shifts of the α-carbon (C2) and the nitrile carbon (C1) also differ significantly between the two tautomers.
A study of various β-ketonitriles in different solvents showed that the percentage of the enol form is influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net While specific data for the 3-chloro isomer is not available, the trend for analogous compounds suggests that non-polar solvents would favor the enol form due to the stability provided by intramolecular hydrogen bonding, whereas polar aprotic solvents can stabilize the more polar keto form.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Keto-Enol Tautomers of an Analogous β-Ketonitrile
| Carbon Atom | Keto Form (ppm) | Enol Form (ppm) |
| C1 (CN) | ~114 | ~117-121 |
| C2 (CH) | ~50-60 | ~87-88 |
| C3 (C=O/C-OH) | ~188 | ~166-168 |
Note: Data is based on analogous compounds like 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile and may vary for this compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can distinguish between tautomers based on their different electronic transition energies. The keto form typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The enol form, with its more extended conjugated system, generally shows a strong π→π* transition at a longer wavelength compared to the keto form. The position and intensity of these absorption bands can be used to estimate the ratio of the two tautomers in solution.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the tautomers.
Keto Form: Characterized by a strong absorption band for the C=O stretching vibration (typically 1700-1740 cm⁻¹) and the C≡N stretching vibration (around 2250 cm⁻¹).
Enol Form: Characterized by the absence of a strong ketone C=O band and the appearance of a C=C stretching vibration (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group, which is often involved in intramolecular hydrogen bonding.
Kinetic and Thermodynamic Aspects of Tautomerization
The tautomeric equilibrium is a dynamic process, and its position is governed by the relative thermodynamic stability of the tautomers. The rate at which this equilibrium is reached is determined by the kinetics of the interconversion.
Thermodynamic Considerations: The relative stability of the keto and enol tautomers is influenced by several factors, including intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. The equilibrium constant (KT = [enol]/[keto]) and the Gibbs free energy change (ΔG = -RT ln KT) are key parameters that describe the thermodynamic preference. For β-ketonitriles, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen atom. Theoretical studies using Density Functional Theory (DFT) on related β-ketonitriles have shown that the enol form is often thermodynamically favored in the gas phase. nih.gov In solution, the equilibrium can shift depending on the solvent's ability to compete for hydrogen bonding and stabilize the dipole moment of each tautomer.
Kinetic Analysis: The interconversion between the keto and enol forms can be catalyzed by acids or bases. The rate of tautomerization can be studied using techniques like temperature-jump or stopped-flow spectroscopy, or by monitoring the change in spectroscopic signals over time after a perturbation. Kinetic studies on similar systems have shown that the activation energy for tautomerization is influenced by the solvent and the presence of catalysts. muni.cz The rate constants for the forward (ketonization) and reverse (enolization) reactions determine how quickly the system reaches equilibrium.
Interactive Data Table: General Thermodynamic Parameters for Tautomerization in β-Ketonitriles
| Parameter | Description | Influencing Factors |
| KT | Equilibrium constant ([enol]/[keto]) | Solvent polarity, temperature, substituents |
| ΔG | Gibbs free energy change | Relative stability of tautomers |
| ΔH | Enthalpy change | Bond energies, intramolecular H-bonding |
| ΔS | Entropy change | Molecular flexibility, solvent ordering |
Note: This table represents general concepts for β-ketonitriles; specific values for this compound are not available.
Chemical Transformations and Synthetic Utility of 2 3 Chlorophenyl 3 Oxopentanenitrile
Reactivity Profiles of the β-Keto Nitrile Moiety
The β-keto nitrile functional group is the cornerstone of the reactivity of 2-(3-Chlorophenyl)-3-oxopentanenitrile. The juxtaposition of the keto and nitrile groups significantly influences the acidity of the α-carbon, making it a versatile handle for a variety of chemical transformations.
The methylene (B1212753) group situated between the carbonyl and nitrile groups is highly activated and readily deprotonated by a base to form a stabilized enolate. This nucleophilic carbanion can then participate in a range of carbon-carbon bond-forming reactions.
Nucleophilic Reactions:
The formation of the enolate is a critical first step in many reactions. For instance, in a reaction analogous to the synthesis of its para-isomer, 2-(p-chlorophenyl)-3-oxopentanenitrile, this compound can be synthesized via a Claisen condensation between 3-chlorophenylacetonitrile and an appropriate ester, such as ethyl propionate (B1217596). This reaction is typically carried out in the presence of a strong base like sodium ethoxide. youtube.com
Once formed, the nucleophilic enolate of this compound is expected to undergo various alkylation and acylation reactions. The general reactivity of active methylene compounds with alkyl halides in the presence of a base, such as cesium carbonate, is well-documented and would be applicable here. chemtube3d.com
| Reaction Type | Reagent | Expected Product |
| Alkylation | R-X (e.g., CH₃I, C₂H₅Br) | 2-Alkyl-2-(3-chlorophenyl)-3-oxopentanenitrile |
| Acylation | RCOCl (e.g., CH₃COCl) | 2-Acyl-2-(3-chlorophenyl)-3-oxopentanenitrile |
| Michael Addition | α,β-Unsaturated carbonyl | Adduct from conjugate addition |
Electrophilic Reactions:
While the primary reactivity of the active methylene group is nucleophilic after deprotonation, the neutral compound can theoretically undergo electrophilic reactions under specific conditions, although this is less common for β-keto nitriles.
The ketone and nitrile groups in this compound also exhibit their characteristic reactivities, which can be selectively targeted under appropriate reaction conditions.
Reactions of the Keto Group:
The carbonyl group can undergo nucleophilic addition and reduction reactions.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity, especially in the presence of the nitrile group.
Reaction with Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.
Reactions of the Nitrile Group:
The nitrile group is a versatile functional group that can be transformed into various other functionalities. wikipedia.org
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This process typically proceeds through an amide intermediate. wikipedia.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄. wikipedia.org
Reaction with Organometallics: Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. This reaction would lead to a diketone in the case of this compound.
| Functional Group | Reaction Type | Reagent(s) | Expected Product |
| Ketone | Reduction | NaBH₄ or LiAlH₄ | 2-(3-Chlorophenyl)-3-hydroxypentanenitrile |
| Ketone | Grignard Reaction | R-MgX, then H₃O⁺ | 2-(3-Chlorophenyl)-3-alkyl-3-hydroxypentanenitrile |
| Nitrile | Acid Hydrolysis | H₃O⁺, Δ | 2-(3-Chlorophenyl)-3-oxopentanoic acid |
| Nitrile | Reduction | LiAlH₄, then H₂O | 2-(3-Chlorophenyl)-3-oxopentylamine |
| Nitrile | Grignard Reaction | R-MgX, then H₃O⁺ | 2-(3-Chlorophenyl)pentane-3,4-dione derivative |
Functional Group Interconversions and Derivatization Strategies
The presence of multiple functional groups in this compound allows for a wide array of derivatization strategies through functional group interconversions.
The 3-chlorophenyl group provides a site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the aromatic ring.
Suzuki-Miyaura Coupling: The chloro substituent can be replaced with an aryl, heteroaryl, or vinyl group by reacting with a boronic acid in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: The carbon-chlorine bond can be converted to a carbon-nitrogen bond by coupling with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): While less reactive than rings with strongly electron-withdrawing groups in the ortho or para positions, nucleophilic aromatic substitution might be achievable under forcing conditions with strong nucleophiles.
| Reaction Type | Coupling Partner | Catalyst/Base | Expected Product Moiety |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 3-R-phenyl |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Base | 3-(R¹R²N)-phenyl |
As discussed in section 5.1.2, the keto and nitrile groups can be readily transformed into other functional groups such as alcohols, amines, and carboxylic acids. These transformations significantly expand the synthetic utility of this compound, allowing for its use as a precursor to a wide range of more complex molecules.
Application in Heterocyclic Compound Synthesis
β-Keto nitriles are valuable precursors for the synthesis of a variety of heterocyclic compounds. While specific examples utilizing this compound are not extensively documented in the literature, its structural features make it a suitable candidate for several classical and modern heterocyclic synthesis methodologies. nih.govias.ac.in
Pyridine (B92270) Synthesis (Hantzsch-type): Although the classical Hantzsch synthesis utilizes β-ketoesters, modifications and related reactions can employ β-keto nitriles to construct dihydropyridine (B1217469) and pyridine rings. acs.org
Pyrimidine Synthesis (Biginelli-type): The Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, can be adapted for β-keto nitriles to produce dihydropyrimidinones. Recent studies have demonstrated the successful use of β-keto nitriles in Biginelli-type reactions. ias.ac.inwikipedia.org
Pyrazole (B372694) Synthesis: Condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazoles. This compound would be expected to react with hydrazine to form a pyrazole derivative.
Thiophene Synthesis (Gewald Reaction): The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene. The active methylene group and the ketone in this compound suggest its potential as a substrate in Gewald-type syntheses. wikipedia.org
| Heterocycle | Potential Reaction | Key Reagents |
| Pyridine | Hantzsch-type Synthesis | Aldehyde, Ammonia source |
| Pyrimidine | Biginelli-type Reaction | Aldehyde, Urea/Thiourea |
| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine derivative |
| Thiophene | Gewald Aminothiophene Synthesis | Elemental Sulfur, Base |
Cyclization Reactions and Ring-Closure Strategies
Cyclization reactions are fundamental to the construction of ring systems, and β-ketonitriles are well-established substrates for such transformations. Intramolecular cyclizations, such as the Thorpe-Ziegler reaction, could theoretically be employed if a suitable tethered electrophile were introduced into the molecule. This reaction typically involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, a pathway that would require further functionalization of the initial this compound structure.
Furthermore, intermolecular cyclocondensation reactions with dinucleophiles represent a powerful strategy for heterocycle synthesis. For instance, reaction with hydrazine derivatives could be expected to yield pyrazole derivatives, while amidines or guanidine (B92328) could lead to pyrimidines. Similarly, hydroxylamine (B1172632) could potentially afford isoxazoles. However, specific examples and optimized reaction conditions for this compound in these contexts have not been reported.
Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
The synthesis of heterocycles containing nitrogen, oxygen, and sulfur atoms from β-ketonitriles is a cornerstone of medicinal and materials chemistry. The Gewald reaction, a multicomponent reaction involving a ketone or β-ketonitrile, elemental sulfur, and an active methylene compound in the presence of a base, is a classic method for the synthesis of polysubstituted 2-aminothiophenes. While this reaction is broadly applicable, its specific application to this compound has not been detailed in the literature, leaving the potential yields, regioselectivity, and substrate scope for this particular starting material unexplored.
The construction of oxygen-containing heterocycles, such as furans or pyrans, and nitrogen-containing systems like pyridines, often involves cyclocondensation reactions with appropriate bifunctional reagents. For example, reaction with α-haloketones could potentially lead to furan (B31954) derivatives. Again, the scientific literature lacks specific studies that utilize this compound for these purposes, precluding a detailed discussion of its efficacy and reaction pathways.
Cascade and Domino Reactions Involving the Compound
Cascade and domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer an elegant and efficient approach to building molecular complexity. The multifunctionality of this compound makes it an ideal candidate for such processes. A hypothetical cascade reaction could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated system derived from the starting nitrile, followed by an intramolecular cyclization.
Multicomponent reactions (MCRs), a subset of domino reactions, are particularly powerful for generating diverse molecular scaffolds in a single step. Reactions like the Hantzsch pyridine synthesis or the Biginelli reaction, which utilize β-dicarbonyl compounds, could potentially be adapted for β-ketonitriles. However, the successful implementation of this compound in such complex, one-pot transformations has not been documented. The absence of such studies means that the potential of this compound to rapidly generate libraries of novel heterocyclic compounds remains unrealized.
Computational and Theoretical Chemistry Investigations of 2 3 Chlorophenyl 3 Oxopentanenitrile
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Chlorophenyl)-3-oxopentanenitrile, these theoretical methods provide insights into its electronic structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set like 6-311++G(d,p), is commonly employed for geometry optimization and stability analysis.
For this compound, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The stability of the optimized structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.
Calculation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2).
These descriptors for this compound would quantify its reactivity profile. While specific calculated values are not published, DFT calculations would typically reveal the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Note: These values are illustrative for a molecule of this type and are not from a specific calculation.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 6.0 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 3.0 |
| Electrophilicity Index (ω) | 3.375 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for structural elucidation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory, is the standard for calculating nuclear magnetic shielding tensors. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory (δ = σref - σcalc). This would provide predicted 1H and 13C NMR spectra for this compound, aiding in the assignment of experimental spectra.
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These correspond to the fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. This analysis would predict the positions of key vibrational bands, such as the C=O stretch, the C≡N stretch, and various C-H and C-Cl stretching and bending modes.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals conformational changes and interactions.
Investigation of Rotational Barriers and Conformational Stability
The structure of this compound contains several rotatable bonds, such as the bond connecting the phenyl ring to the main chain. Rotation around this bond can lead to different conformers with varying stabilities. MD simulations can explore the conformational landscape of the molecule.
To investigate rotational barriers more precisely, a potential energy surface scan can be performed using quantum chemical methods. This involves systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations along this path defines the rotational energy barrier. This would reveal the preferred orientation of the 3-chlorophenyl group and the energy required to rotate it.
Simulation of Solvent Effects on Tautomeric Equilibria
Like many β-ketonitriles, this compound can exist in keto-enol tautomeric forms. The equilibrium between these forms is highly sensitive to the solvent environment.
Computational methods can model this phenomenon effectively. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. By performing DFT geometry optimizations and energy calculations for both the keto and enol tautomers in the gas phase and within different solvent continua (e.g., chloroform (B151607), acetone, DMSO), the relative stabilities can be determined.
Generally, an increase in solvent polarity tends to stabilize the more polar tautomer. By comparing the calculated free energies of the keto and enol forms in different solvents, one can predict how the tautomeric equilibrium will shift. For β-ketonitriles, intramolecular hydrogen bonding in the enol form is a key factor influencing its stability. MD simulations with explicit solvent molecules could further refine this understanding by modeling the specific solute-solvent hydrogen bonding interactions that influence the equilibrium.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of chemical reactions. For a molecule like this compound, these methods can predict the most plausible synthetic routes by calculating the thermodynamic stability of intermediates and the energy barriers of transition states.
Two primary theoretical approaches to its synthesis are the Thorpe-Ziegler reaction, involving the intramolecular cyclization of a dinitrile, and the Knoevenagel condensation of 3-chlorobenzaldehyde (B42229) with a β-ketonitrile. Computational studies on similar systems have provided significant insights into these mechanisms.
For instance, DFT studies on the Thorpe reaction of nitriles have detailed the step-wise mechanism involving the base-catalyzed formation of a carbanion, followed by nucleophilic attack on a second nitrile group. mdpi.com These studies have elucidated the role of the catalyst and solvent in stabilizing the intermediates and transition states.
In the context of the Knoevenagel condensation, computational models have been used to explore the reaction between aromatic aldehydes and active methylene (B1212753) compounds. nih.gov These studies often reveal a mechanism initiated by the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration. nih.gov The presence of an electron-withdrawing group, such as the chlorine atom on the phenyl ring, is generally found to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the reaction. nih.gov
Transition State Characterization for Synthetic Pathways
The heart of understanding a reaction mechanism from a computational standpoint lies in the characterization of its transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
In a hypothetical synthesis of this compound via a Knoevenagel-type condensation, computational chemists would model the following key steps and their corresponding transition states:
Deprotonation of the β-ketonitrile: The transition state for this step would involve the interaction of the base with the acidic α-hydrogen of the ketonitrile.
Nucleophilic Attack: The transition state for the carbon-carbon bond formation would feature the approach of the resulting carbanion to the carbonyl carbon of 3-chlorobenzaldehyde.
Dehydration: The final step would involve the elimination of a water molecule, and its transition state would depict the breaking of the C-O and O-H bonds and the formation of the C=C double bond.
Computational studies on analogous reactions provide data on the geometries and energetic properties of these transition states. For example, in the base-catalyzed condensation of benzaldehyde (B42025) with various active methylene compounds, the calculated energy barriers for the nucleophilic attack are crucial in determining the reaction rate.
Table 1: Hypothetical Transition State Analysis for the Synthesis of a 2-Aryl-3-oxopentanenitrile derivative via Knoevenagel Condensation (based on analogous systems)
| Reaction Step | Key Interacting Atoms in Transition State | Typical Calculated Activation Energy (kcal/mol) |
| Deprotonation | Base, α-Hydrogen, α-Carbon | 5 - 10 |
| C-C Bond Formation | Nucleophilic Carbon, Carbonyl Carbon | 15 - 25 |
| Dehydration | β-Carbon, Hydroxyl Group, α-Hydrogen | 20 - 30 |
Note: The values presented in this table are illustrative and based on computational studies of similar Knoevenagel condensations. The actual values for this compound would require specific calculations.
Understanding Selectivity in Chemical Transformations
Computational chemistry is a powerful tool for predicting and explaining selectivity in organic reactions, including regioselectivity and stereoselectivity. In the synthesis of this compound, understanding the factors that control selectivity is crucial for optimizing the reaction conditions.
The presence of the chloro substituent on the phenyl ring can influence the electronic properties of the molecule and, consequently, the reaction pathway. Theoretical investigations into substituent effects in other aromatic systems have shown that electron-withdrawing groups can affect the activation energies of different reaction pathways. nih.gov For instance, in a reaction with multiple potential sites for nucleophilic attack, computational models can predict the most favorable site by comparing the energy barriers of the competing transition states.
Furthermore, if the reaction were to proceed through a pathway that could generate stereoisomers, computational methods could be employed to predict the most stable isomer. By calculating the energies of the different diastereomeric transition states, it is possible to predict the diastereomeric ratio of the product. Theoretical studies on mdpi.comresearchgate.net-sigmatropic rearrangements, for example, have successfully used the relative energies of endo and exo transition states to predict enantioselectivity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
